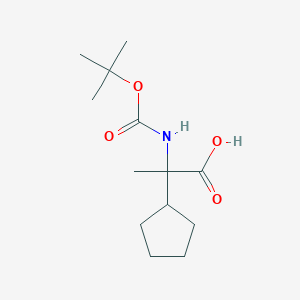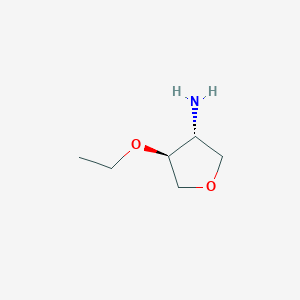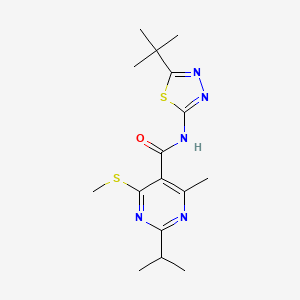
C1(Cccc1)C(C(=O)O)(C)NC(=O)OC(C)(C)C
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
C1(Cccc1)C(C(=O)O)(C)NC(=O)OC(C)(C)C is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
科学的研究の応用
Carbon Dioxide and Nitrogenous Small Molecules Coupling
Research by Liu et al. (2022) focuses on the coupling of carbon dioxide (CO2) with nitrogenous small molecules. This approach is seen as a way to enhance carbon neutrality by creating high-value-added chemicals like urea, methylamine, ethylamine, formamide, acetamide, and glycine. The study highlights the catalytic coupling as a sustainable production method, contributing to a carbon-neutral economy.
Heterogeneous Nuclear Ribonucleoprotein Complexes
The work of Choi and Dreyfuss (1984) delves into the characterization of the C proteins in heterogeneous nuclear ribonucleoprotein complexes (hnRNPs). They found that these proteins, including C1 and C2, are crucial constituents of the 40S subparticle of hnRNPs and are significantly involved in RNA processing in cells.
Binding Properties of Nuclear Ribonucleoprotein Particles
In a study by McAfee et al. (1996), the focus was on the equilibrium binding properties of native and recombinant C protein to homoribopolymers. The research provides insights into the mechanisms of C-N coupling in nucleic acid substrates, which is essential for understanding RNA processing and regulation.
Photocatalytic and Electrocatalytic Transformations
Xie et al. (2020) explore the photocatalytic and electrocatalytic transformations of one-carbon (C1) molecules into multi-carbon compounds. This research is significant for the chemical and energy industry, as it provides a way to convert inexpensive carbon feedstocks into valuable compounds using solar or electrical energy (Xie et al., 2020).
Deconvolution of XPS Spectra from Chars
Smith et al. (2016) conducted a study on improving the interpretation of C1s XPS spectra from disordered oxygenated carbons. This research is important for better understanding the structural characteristics of carbon materials and their functional groups, which has applications in material science and chemistry (Smith et al., 2016).
National Natural Science Foundation of China's Evaluation Reform
Liu, He, and Guo (2021) discuss the National Natural Science Foundation of China's reform initiatives, which aim to establish a leading science funding system. Their focus on four categories, including C1 and C2, emphasizes the importance of supporting creative and timely ideas in science, particularly in areas like atmospheric sciences (Liu, He, & Guo, 2021).
Gas Fermentation of C1 Feedstocks
Teixeira, Moutinho, and Romão-Dumaresq (2018) review the use of microorganisms capable of assimilating C1 compounds for producing value-added products. This approach is viewed as a strategy for mitigating emissions and deriving economic benefits from C1 compounds like carbon dioxide, methane, and carbon monoxide (Teixeira, Moutinho, & Romão-Dumaresq, 2018).
特性
IUPAC Name |
2-cyclopentyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-12(2,3)18-11(17)14-13(4,10(15)16)9-7-5-6-8-9/h9H,5-8H2,1-4H3,(H,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFPBGVMVYMXZFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C1CCCC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
C1(Cccc1)C(C(=O)O)(C)NC(=O)OC(C)(C)C | |
CAS RN |
1824232-94-1 |
Source


|
| Record name | 2-{[(tert-butoxy)carbonyl]amino}-2-cyclopentylpropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2443281.png)
![Methyl 4-[[4-(furan-3-yl)thiophen-2-yl]methylsulfamoyl]benzoate](/img/structure/B2443282.png)
![2,3,5,6-tetramethyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzenesulfonamide](/img/structure/B2443284.png)
![Ethyl 2-{2-[1-(3,5-dimethylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}acetate](/img/structure/B2443285.png)



![N-(2,5-diaza-2-methyl-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((3,5-dichlorophenyl)amino)formamide](/img/structure/B2443294.png)
![5-(4-chlorophenyl)-2-(isopropylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2443295.png)
![ethyl 4-{[7-(3-hydroxypropyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate](/img/structure/B2443296.png)


![N-(furan-2-ylmethyl)-1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2443302.png)
